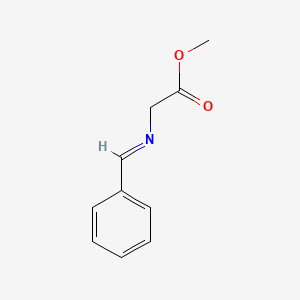

Methyl 2-(benzylideneamino)acetate

描述

Significance of Imines as Versatile Synthetic Intermediates in Organic Chemistry

Imines, characterized by a carbon-nitrogen double bond (C=N), are a fundamental class of organic compounds that serve as pivotal intermediates in a vast number of chemical transformations. numberanalytics.comwikipedia.orgbyjus.com Often referred to as Schiff bases, these compounds were first synthesized in the 19th century by Hugo Schiff. numberanalytics.com Their importance lies in their dual reactivity: the electrophilic carbon atom of the C=N bond is susceptible to attack by nucleophiles, while the nitrogen atom can act as a base or a nucleophile. fiveable.mechemistrylearner.com This versatility allows imines to participate in a wide range of reactions, including nucleophilic additions, cycloadditions, reductions, and oxidations. numberanalytics.com

The formation of imines typically involves the condensation reaction between a primary amine and an aldehyde or a ketone. chemistrylearner.com This reaction is often reversible and can be catalyzed by either acids or bases, a feature that is exploited for the protection of carbonyl groups in multi-step syntheses. fiveable.me The reactivity of an imine can be finely tuned by altering the substituents on both the carbon and nitrogen atoms, enabling chemists to control the outcome of subsequent reactions. fiveable.me This adaptability has made imines indispensable in the synthesis of nitrogen-containing compounds such as amines, amino acids, and heterocyclic structures, which are prevalent in pharmaceuticals and other bioactive molecules. numberanalytics.comfiveable.me

Historical Development and Evolution of Glycine (B1666218) Equivalents in Amino Acid Synthesis

The synthesis of amino acids, the fundamental building blocks of proteins, has been a central theme in organic chemistry for over a century. Glycine, being the simplest amino acid, holds a special place in this endeavor. acs.orgwikipedia.org Early methods for amino acid synthesis were often harsh and lacked stereocontrol. The quest for milder and more efficient strategies led to the development of "glycine equivalents," molecules that contain the core structure of glycine but are modified to facilitate specific chemical transformations.

The concept of using protected forms of glycine to introduce the amino acid backbone into more complex structures has evolved significantly. Initially, simple derivatives were used, but the breakthrough came with the introduction of glycine anion equivalents. These are typically Schiff bases of glycine esters, where the acidic α-proton can be removed by a base to generate a stabilized carbanion. This nucleophilic species can then react with various electrophiles, such as alkyl halides, to form new carbon-carbon bonds. Subsequent hydrolysis of the imine functionality reveals the newly synthesized α-amino acid. The use of benzophenone (B1666685) imines of glycine esters, for instance, has been a widely adopted strategy. researchgate.netiu.edu

Further advancements saw the development of glycine cation equivalents, which exhibit inverted polarity and react with nucleophiles. iu.edu The evolution of these glycine equivalents has been driven by the need for greater control over reactivity and, crucially, stereoselectivity.

The Unique Role of Methyl 2-(benzylideneamino)acetate as a Chiral Glycine Equivalent and Building Block

This compound stands out as a particularly effective glycine equivalent due to a combination of factors. The benzylidene group, derived from benzaldehyde (B42025), provides steric bulk and electronic effects that influence the reactivity of the imine and the acidity of the α-protons. This allows for controlled deprotonation to form a stabilized enolate, which can then participate in a variety of bond-forming reactions.

A pivotal aspect of modern amino acid synthesis is the control of stereochemistry to produce enantiomerically pure products. While this compound itself is not chiral, it serves as a prochiral substrate. In the presence of a chiral catalyst, the reactions of its enolate can proceed with high levels of asymmetric induction, leading to the formation of chiral α-amino acids. researchgate.net This is often achieved through phase-transfer catalysis using chiral catalysts, such as derivatives of Cinchona alkaloids. researchgate.netiu.edu

Furthermore, the development of chiral auxiliaries attached to the glycine equivalent has been a successful strategy. For instance, chiral Schiff bases derived from glycine and chiral aldehydes or ketones have been used to direct the stereochemical outcome of alkylation reactions. iu.edu The versatility of this compound and its derivatives makes it a powerful tool for the asymmetric synthesis of both natural and unnatural α-amino acids, which are of immense interest in medicinal chemistry and drug discovery. The reaction of its Ni(II) complex with chiral Michael acceptors has been shown to proceed with very high stereoselectivity, offering an efficient route to β-substituted pyroglutamic acids. nih.gov

Scope, Objectives, and Current Research Landscape of this compound Chemistry

The chemistry of this compound continues to be an active area of research, with several key objectives driving current investigations. A primary focus is the development of new and more efficient catalytic systems for asymmetric transformations. This includes the design of novel chiral catalysts that can provide even higher levels of enantioselectivity and diastereoselectivity in reactions involving this glycine equivalent.

Researchers are also exploring the expansion of the synthetic utility of this compound beyond traditional alkylation reactions. This includes its use in more complex cascade reactions, cycloadditions, and multicomponent reactions to build molecular complexity rapidly. For example, aza-Wittig rearrangements of N-benzyl glycine methyl esters have been explored as a new approach to synthesize N-aryl phenylalanine derivatives. researchgate.net

Another area of interest is the application of this building block in the synthesis of pharmaceutically relevant targets. Its role as an intermediate in the production of various drugs is well-established, and ongoing research aims to leverage its versatility to create novel therapeutic agents. lookchem.comchemimpex.com The development of cost-effective and scalable synthetic routes utilizing this compound and its analogues, such as the corresponding ethyl ester, is also a significant objective for industrial applications. guidechem.comgoogle.comchemicalbook.com

The ongoing exploration of the reaction scope, the quest for perfected stereocontrol, and the application in target-oriented synthesis ensure that this compound will remain a prominent and valuable tool in the arsenal (B13267) of the synthetic organic chemist.

Structure

3D Structure

属性

IUPAC Name |

methyl 2-(benzylideneamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-13-10(12)8-11-7-9-5-3-2-4-6-9/h2-7H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOIONBBMZSLNLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90400212 | |

| Record name | Methyl 2-(benzylideneamino)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66646-88-6 | |

| Record name | Methyl 2-(benzylideneamino)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl [(phenylmethylidene)amino]acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Advances for Methyl 2 Benzylideneamino Acetate and Its Structural Analogues

Classical Condensation Routes for the Preparation of Methyl 2-(benzylideneamino)acetate

The most traditional and straightforward method for synthesizing this compound involves the direct condensation of benzaldehyde (B42025) with glycine (B1666218) methyl ester or its hydrochloride salt. This reversible reaction is typically carried out in a suitable organic solvent, and often requires the removal of the water byproduct to drive the equilibrium towards the formation of the imine. nih.gov

A common approach involves the reaction of glycine methyl ester hydrochloride with a base, such as sodium or potassium hydroxide (B78521), to generate the free amine in situ. This is then reacted with benzaldehyde. For instance, a kinetic study on the potassium hydroxide-catalyzed condensation of glycine with benzaldehyde in ethanol (B145695) highlighted the formation of the corresponding Schiff base, although the carboxylic acid form is prone to decarboxylation under these conditions. researchgate.net The use of the ester form, such as glycine methyl ester, helps to circumvent this issue. In a typical procedure, equimolar amounts of the aldehyde and the amine are refluxed in a solvent like ethanol or methanol. ekb.eg To enhance the yield, a dehydrating agent like anhydrous magnesium sulfate (B86663) can be employed to sequester the water formed during the reaction. sci-hub.se

The general reaction is as follows:

Benzaldehyde + Glycine Methyl Ester ⇌ this compound + Water

While effective, these classical methods often require prolonged reaction times and may necessitate purification steps to remove byproducts and unreacted starting materials.

Catalytic Approaches to the Synthesis of this compound

To improve the efficiency and mildness of the reaction, various catalytic systems have been developed for the synthesis of imines, including this compound. These catalysts can be broadly categorized as acidic, basic, or metal-based.

Acid catalysts, such as p-toluenesulfonic acid, are frequently used to protonate the carbonyl oxygen of the aldehyde, making it more electrophilic and susceptible to nucleophilic attack by the amine. nih.gov Lewis acids like zinc chloride and titanium tetrachloride have also been reported to catalyze Schiff base formation. orgsyn.org

Base-catalyzed condensations are also prevalent. As mentioned, bases like potassium hydroxide can be used. researchgate.net The use of a solid-supported base can simplify product purification.

Transition metal catalysts have also been explored for imine synthesis, often through oxidative coupling reactions. However, for the direct condensation of aldehydes and amines, simpler catalytic systems are generally preferred. A patent for the synthesis of the analogous N-benzyl glycine ethyl ester describes the use of a mixed catalyst system of pyridine (B92270) and xylene. google.com

The choice of catalyst can significantly impact the reaction rate and yield, and optimization is often necessary for a specific substrate pair.

Green Chemistry Methodologies for Sustainable Imine Formation

In recent years, there has been a significant push towards developing more environmentally benign synthetic methods. For the synthesis of this compound and other imines, several green chemistry approaches have been investigated, focusing on the reduction of solvent use, energy consumption, and waste generation.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. ekb.egchemicaljournals.com For imine synthesis, microwave-assisted methods can dramatically reduce reaction times from hours to minutes and often lead to higher yields. researchgate.netprepchem.com These reactions can be performed in the presence of a small amount of solvent or under solvent-free conditions, further enhancing their green credentials. unimi.itcem.com

Solvent-Free Synthesis: Conducting reactions without a solvent minimizes waste and simplifies product isolation. The direct reaction of an aldehyde and an amine, sometimes with grinding or in the presence of a solid catalyst, can lead to the efficient formation of imines. orgsyn.orgnih.gov For example, the solvent-free reaction of salicylaldehyde (B1680747) and substituted anilines under microwave irradiation has been shown to produce Schiff bases in high yields. unimi.it A study on the synthesis of a Schiff base from 4-hydroxy-3-methoxybenzaldehyde and glycine using solvent-free grinding also reported a high yield of 96%. researchgate.net

Natural Acid Catalysis: In a novel green approach, natural acids, such as the citric acid present in lemon juice, have been used to catalyze Schiff base formation under solvent-free conditions. This method offers an economical and environmentally friendly alternative to traditional acid catalysts. orgsyn.org

These green methodologies offer significant advantages over classical approaches, aligning with the principles of sustainable chemistry.

Synthesis of Substituted N-Benzylideneglycine Methyl Esters and Their Derivatives

The synthetic methodologies described for this compound can be readily extended to its structural analogues. The synthesis of various substituted N-benzylideneglycine methyl esters and their derivatives has been reported, often in the context of preparing more complex molecules.

For instance, a study on the synthesis of novel benzyloxybenzene substituted (S)-α-amino acid methyl ester derivatives involved the reaction of L-amino acid methyl esters with a substituted benzaldehyde, followed by in situ reduction. nih.gov Another example is the synthesis of (Z)-methyl 2-((Z)-2-((E)-(2/3/4-substituted benzylidene)hydrazono)-4-oxo-3-phenylthiazolidin-5-ylidene)acetates, which was achieved in a catalyst-free, three-component reaction in ethanol, demonstrating a green approach to complex derivatives. researchgate.net

The synthesis of N-benzyl glycine ethyl ester, a close analogue, has been detailed in a patent, which describes the reaction of benzyl (B1604629) chloride with glycine ethyl ester in the presence of a pyridine and xylene catalyst mixture in toluene. google.com This highlights the possibility of N-alkylation as an alternative route to related compounds.

These examples underscore the versatility of the imine formation reaction in creating a diverse library of N-benzylideneglycine ester derivatives with various substituents on the aromatic ring.

Flow Chemistry and Continuous Synthesis Protocols for this compound Production

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages such as enhanced safety, improved heat and mass transfer, and the potential for automated, scalable production. mdpi.com While specific continuous flow protocols for the industrial production of this compound are not widely published, the principles have been successfully applied to the synthesis of related compounds, indicating its feasibility.

Continuous flow systems have been developed for the synthesis of β-amino acid esters via lipase-catalyzed Michael addition, demonstrating the potential for biocatalytic flow processes. mdpi.com Another study reported the enantioselective phase transfer catalytic benzylation of an alanine (B10760859) Schiff base ester under continuous flow conditions, showcasing the application of flow chemistry in asymmetric synthesis. unimi.it Furthermore, the continuous flow synthesis of β-amino α,β-unsaturated esters has been achieved, highlighting the ability to overcome heat and mass transfer limitations in tubular reactors. researchgate.net

A typical continuous flow setup for imine synthesis would involve pumping streams of the aldehyde and amine (and a catalyst, if needed) through a heated reactor coil. The product stream would then be collected, and could potentially be integrated with in-line purification steps. researchgate.net This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivity. The inherent safety of handling smaller volumes of reactants at any given time makes flow chemistry particularly attractive for scaling up reactions.

The development of continuous flow protocols for the synthesis of this compound holds promise for more efficient, safer, and scalable manufacturing processes in the future.

Data Tables

Table 1: Comparison of Synthetic Methodologies for this compound and Analogues

| Method | Reactants | Catalyst/Conditions | Solvent | Time | Yield | Reference |

| Classical Condensation | Glycine, Benzaldehyde | KOH | Ethanol | - | - | researchgate.net |

| Classical Condensation | Glycine ethyl ester, Benzaldehyde | Anhydrous MgSO₄ | Benzene | - | Quantitative | sci-hub.se |

| Green Synthesis (Grinding) | 4-Hydroxy-3-methoxybenzaldehyde, Glycine | Solvent-free | - | 96% | researchgate.net | |

| Microwave-Assisted | Salicylaldehyde, Substituted anilines | Solvent-free | - | Minutes | High | unimi.it |

| Natural Acid Catalysis | Aromatic amines, Aryl aldehydes | Lemon juice | Solvent-free | - | Good | orgsyn.org |

| Catalytic (Analogue) | Benzyl chloride, Glycine ethyl ester | Pyridine/Xylene | Toluene | 6-12 h | - | google.com |

Reactivity Profiles and Mechanistic Insights into Transformations Involving Methyl 2 Benzylideneamino Acetate

Nucleophilic Additions to the Imine Carbon of Methyl 2-(benzylideneamino)acetate

The carbon-nitrogen double bond of the imine group in this compound is electrophilic and susceptible to attack by various nucleophiles. This reactivity is central to the synthesis of α-substituted amino acid derivatives.

Stereoselective Addition of Organometallic Reagents

The addition of organometallic reagents, such as Grignard and organolithium reagents, to the imine carbon represents a direct method for carbon-carbon bond formation, leading to the synthesis of non-proteinogenic amino acids. The stereochemical outcome of these additions can often be controlled through the use of chiral auxiliaries or by the inherent stereochemistry of the system.

While direct additions to simple N-benzylidene glycine (B1666218) esters can be challenging, the use of related systems, such as those employing chiral N-tert-butanesulfinyl imines, provides a powerful strategy for achieving high diastereoselectivity. rsc.orgacs.orgchemrxiv.org The sulfinyl group acts as a potent chiral directing group, and the stereochemical outcome can often be predicted by a six-membered ring transition state model involving chelation of the metal to the sulfinyl oxygen and the imine nitrogen. chemrxiv.org For instance, the addition of Grignard reagents to chiral N-sulfinyl imines derived from isatin (B1672199) has been shown to produce chiral 3-substituted 3-aminooxindoles with good yields and diastereomeric ratios. acs.org The choice of Lewis acid can significantly influence the diastereoselectivity, with MgBr₂ often proving to be an effective imine activator. acs.org Similarly, organolithium reagents add to N-tert-butanesulfinyl ketimines with high diastereoselectivity, providing an efficient route to tertiary carbinamines. rsc.org

Table 1: Diastereoselective Addition of Grignard Reagents to Isatin-Derived Imines This table is representative of the stereocontrol achievable in additions to similar imine systems.

| Entry | Grignard Reagent | Lewis Acid | Yield (%) | Diastereomeric Ratio (dr) | Reference |

| 1 | AllylMgBr | None | 41 | 68:32 | acs.org |

| 2 | AllylMgBr | BF₃·Et₂O | - | Low | acs.org |

| 3 | AllylMgBr | Yb(OTf)₃ | - | Low | acs.org |

| 4 | MeMgBr | MgBr₂ | 65 | 70:30 | acs.org |

| 5 | PhMgBr | MgBr₂ | 70 | 75:25 | acs.org |

Strecker-Type Reactions and Cyanide Additions

The Strecker synthesis is a classic method for preparing α-amino acids, involving the addition of cyanide to an imine to form an α-aminonitrile, which is subsequently hydrolyzed. Asymmetric variants of this reaction, often employing a chiral auxiliary, allow for the enantioselective synthesis of amino acids.

For glycine imines like this compound, the addition of a cyanide source (e.g., NaCN or HCN) across the C=N bond yields an α-aminonitrile precursor. The development of catalytic asymmetric Strecker reactions has provided efficient routes to enantiomerically enriched N-protected amino nitriles. acs.org A particularly effective strategy involves a crystallization-induced asymmetric transformation. In this approach, a chiral auxiliary, such as (R)-phenylglycine amide, is used to form a pair of diastereomeric aminonitriles. acs.orgrug.nl Under specific conditions, one diastereomer selectively crystallizes from the solution, driving the equilibrium towards its formation and resulting in a high diastereomeric excess. acs.orgrug.nl This method has been successfully applied to the synthesis of challenging amino acids like (S)-tert-leucine with high yield and enantiomeric excess. acs.org

Table 2: Asymmetric Strecker Reaction via Crystallization-Induced Asymmetric Transformation

| Entry | Aldehyde | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dr) | Reference |

| 1 | Pivaldehyde | MeOH | 23 | 60 | 55:45 | acs.org |

| 2 | Pivaldehyde | MeOH/H₂O | 23 | 69 | 81:19 | acs.org |

| 3 | Pivaldehyde | H₂O | 50 | 85 | 93:7 | acs.org |

| 4 | Pivaldehyde | H₂O | 70 | 93 | >99:1 | acs.org |

Addition of Stabilized Carbanions and Related Nucleophiles

The electrophilic imine carbon of this compound can also react with stabilized carbanions, such as those derived from malonates, nitroalkanes, or β-keto esters, in Michael-type or conjugate addition reactions. These reactions are powerful tools for constructing carbon-carbon bonds and introducing functional complexity.

The use of Ni(II) complexes of Schiff bases derived from glycine and chiral ligands has emerged as a robust methodology for the asymmetric synthesis of various amino acids. nih.gov These complexes facilitate the 1,6-conjugate addition of the glycine nucleophile to acceptors like para-quinone methides, leading to tailor-made β,β-diaryl substituted glycines with high yield and diastereoselectivity. nih.gov More recently, isothiourea organocatalysis has been successfully employed for the enantioselective α-functionalization of glycine Schiff base aryl esters. nih.gov This approach enables both 1,6-additions to para-quinone methides and 1,4-additions to Michael acceptors like methylene (B1212753) substituted dicarbonyls, providing access to a diverse range of α-functionalized α-amino acid derivatives with high enantioselectivity. nih.gov

Reactions at the Alpha-Carbon Atom of the Glycine Ester Moiety

The α-carbon of the glycine ester in this compound is acidic and can be deprotonated by a suitable base to form a nucleophilic enolate or its equivalent. This enolate can then participate in various carbon-carbon bond-forming reactions, providing a complementary strategy for amino acid synthesis.

Asymmetric Alkylation and Functionalization via Enolate Equivalents

The deprotonation of this compound generates a glycine enolate equivalent that can be alkylated with various electrophiles. Performing this reaction under phase-transfer catalysis (PTC) using chiral catalysts, typically derived from Cinchona alkaloids, has become a cornerstone for the asymmetric synthesis of α-amino acids. nih.goviu.eduacs.org

In this system, the Schiff base, often the N-(diphenylmethylene)glycine tert-butyl ester for enhanced selectivity, is deprotonated by a strong base (e.g., solid NaOH or K₂CO₃) to form an ion pair with the chiral quaternary ammonium (B1175870) catalyst. nih.goviu.edu This chiral ion pair then reacts with an alkyl halide, with the bulky catalyst sterically directing the approach of the electrophile to one face of the enolate, leading to high enantioselectivity. acs.orgresearchgate.net This method is applicable to a wide range of alkylating agents, including activated benzyl (B1604629) bromides, allyl halides, and simple alkyl halides, affording the corresponding α-alkylated glycinates in high yields and with excellent enantiomeric excess. acs.orgresearchgate.netnih.gov Chiral Ni(II) complexes of glycine Schiff bases also serve as effective nucleophilic glycine equivalents for asymmetric alkylation, proceeding with high yields and diastereoselectivity. nih.govrsc.org

Table 3: Enantioselective Phase-Transfer Catalyzed Alkylation of Glycine Imines

| Entry | Glycine Imine Ester | Alkylating Agent | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| 1 | t-Butyl | Benzyl Bromide | Cinchona-derived PTC | 95 | 96 | nih.gov |

| 2 | t-Butyl | Allyl Bromide | Cinchona-derived PTC | 85 | 92 | researchgate.net |

| 3 | Ethyl | Benzyl Bromide | Cinchona-Calixarene PTC | 98 | >99 | acs.org |

| 4 | Ethyl | 4-Fluorobenzyl Bromide | Cinchona-Calixarene PTC | 96 | 99 | acs.org |

Aldol (B89426) and Mannich-Type Reactions of this compound

The glycine enolate derived from this compound can act as a nucleophile in aldol and Mannich-type reactions, providing access to β-hydroxy-α-amino acids and α,β-diamino acids, respectively. These products are valuable building blocks for natural products and pharmaceuticals.

Aldol Reactions: The direct catalytic asymmetric aldol reaction of glycine Schiff bases with aldehydes is an efficient one-step strategy to form β-hydroxy-α-amino esters, creating two adjacent stereocenters simultaneously. organic-chemistry.orgacs.org While early methods suffered from low selectivity, significant progress has been made using both metal-based catalysts and organocatalysts. For example, chiral zirconium catalysts have been used for highly enantio- and diastereoselective aldol reactions of glycine-derived silicon enolates with various aldehydes, affording anti-β-hydroxy-α-amino acid derivatives. organic-chemistry.org

Mannich Reactions: The asymmetric Mannich reaction, involving the addition of the glycine enolate to an imine, is a powerful method for synthesizing chiral α,β-diamino acids. acs.orgacs.org Copper(I) complexes with chiral ligands, such as Ph-Phosferrox or Fesulphos, have proven to be highly effective catalysts for this transformation. rsc.orgrsc.org These catalytic systems promote the reaction between glycine Schiff bases and a variety of imines, including those generated in situ, to afford syn-α,β-diamino acid derivatives with high yields and excellent diastereo- and enantioselectivities. rsc.orgnih.govnih.gov The reaction is applicable to both aldimines and more challenging ketimines, providing access to products with vicinal tertiary and quaternary stereocenters. rsc.orgacs.org

Table 4: Asymmetric Copper-Catalyzed Mannich Reaction of Glycine Schiff Base

| Entry | Imine Substrate | Chiral Ligand | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) | Reference |

| 1 | N-PMP-isatin ketimine | Ph-Phosferrox | 99 | 95:5 | >99 | rsc.org |

| 2 | N-Boc-isatin ketimine | Cyclohexane-N,P-Ligand | 99 | 98:2 | 99 | acs.org |

| 3 | N-Ts-aldimine (Aryl) | Fesulphos | 95 | >90:10 | 96 | rsc.org |

| 4 | N-Ts-aldimine (Alkyl) | Fesulphos | 92 | >90:10 | 95 | rsc.org |

Michael Additions and Conjugate Additions

The enolizable α-protons of this compound render its corresponding anion a competent nucleophile in Michael or 1,4-conjugate additions. These reactions are fundamental for the construction of new carbon-carbon bonds and the synthesis of functionalized amino acid derivatives.

Under basic conditions, this compound can be deprotonated to form a resonance-stabilized enolate. This enolate readily adds to various Michael acceptors, such as α,β-unsaturated ketones, esters, and nitriles. The general mechanism involves the initial 1,4-addition of the enolate to the electrophilic alkene, followed by protonation of the resulting enolate to afford the final product.

The diastereoselectivity of these additions can often be controlled by employing chiral auxiliaries or catalysts. For instance, the use of chiral phase-transfer catalysts allows for the enantioselective conjugate addition of glycine imines to activated alkenes, yielding chiral amino acid derivatives with high enantiomeric excess. iu.edu The choice of the metal counterion and the solvent can also significantly influence the stereochemical outcome of the reaction.

| Michael Acceptor | Catalyst/Base | Product Type | Diastereoselectivity/Enantioselectivity |

| α,β-Unsaturated Ketone | Base (e.g., NaH, LDA) | γ-Keto-α-amino acid ester derivative | Varies depending on substrates and conditions |

| α,β-Unsaturated Ester | Chiral Phase-Transfer Catalyst | Glutamic acid analog | High enantioselectivity reported for similar systems |

| α,β-Unsaturated Nitrile | Base | γ-Cyano-α-amino acid ester derivative | Generally good yields |

C-H Functionalization Strategies Adjacent to the Imine Nitrogen

Direct functionalization of the C-H bonds at the α-position to the imine nitrogen in this compound and its analogs represents a highly atom-economical approach to the synthesis of modified amino acids. Transition metal catalysis, particularly with palladium and rhodium, has emerged as a powerful tool for such transformations.

While direct C-H functionalization adjacent to the imine nitrogen of the parent this compound is a challenging area of ongoing research, studies on closely related N-benzylidene glycine ester derivatives have demonstrated the feasibility of this strategy. These reactions typically proceed through the formation of a metallacyclic intermediate, where the imine nitrogen acts as a directing group, facilitating the activation of the adjacent C-H bond.

For example, palladium-catalyzed α-arylation of N-(diphenylmethylene)glycinate esters has been successfully achieved using aryl halides. chemscene.com This reaction likely proceeds via a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, C-H activation through a concerted metalation-deprotonation (CMD) pathway, and reductive elimination. Similarly, rhodium(III)-catalyzed C-H activation has been employed for the arylation of imines, offering a pathway to α-branched amines. nih.govbeilstein-journals.org

| Catalyst System | C-H Functionalization Type | Coupling Partner |

| Pd(dba)₂ / P(tBu)₃ / K₃PO₄ | α-Arylation | Aryl bromides/chlorides |

| [Cp*RhCl₂]₂ / AgSbF₆ | Arylation | Arylating agents |

| CuBr / TBHP | Arylation | Phenylboronic acid |

Cycloaddition Reactions Involving the Imine Functionality of this compound

The C=N double bond of this compound can participate in various cycloaddition reactions, providing access to a range of heterocyclic structures.

[2+2] Cycloadditions for the Synthesis of Azetidines and Beta-Lactams

The [2+2] cycloaddition of imines with ketenes, known as the Staudinger synthesis, is a classic and effective method for the construction of β-lactam rings, the core structure of penicillin and cephalosporin (B10832234) antibiotics. researchgate.net In this reaction, the imine acts as the 2π component and the ketene (B1206846) as the other 2π component.

The reaction of this compound with a ketene, generated in situ from an acyl chloride and a tertiary amine, would be expected to yield a β-lactam. The stereochemical outcome of the Staudinger reaction is influenced by the substitution pattern of both the imine and the ketene. Generally, the reaction is not stereospecific and proceeds through a zwitterionic intermediate. The relative rate of ring closure versus rotation around the newly formed single bond in the intermediate determines the final cis/trans stereochemistry of the β-lactam product. For instance, the reaction of benzylidene-protected glycine esters has been shown to produce trans-substituted β-lactams. nih.gov

While the direct synthesis of azetidines from this compound via [2+2] cycloaddition with alkenes is less common due to the lower reactivity of unactivated alkenes, specialized methods can be employed.

[3+2] Cycloadditions with Dipolar Reagents for Heterocycle Formation

This compound can serve as a precursor to azomethine ylides, which are 1,3-dipoles that readily undergo [3+2] cycloaddition reactions with various dipolarophiles to form five-membered nitrogen-containing heterocycles, such as pyrrolidines. nih.gov

The azomethine ylide can be generated from this compound through deprotonation at the α-carbon followed by tautomerization. Alternatively, reaction with a Lewis acid or a silver salt in the presence of a base can facilitate the formation of a metalated azomethine ylide. These ylides react with a wide range of dipolarophiles, including alkenes and alkynes, to afford highly substituted pyrrolidines.

The diastereoselectivity of these cycloadditions can often be controlled by the choice of catalyst and reaction conditions. For example, silver-catalyzed cycloaddition of glycine aldimino esters with imines has been shown to be highly diastereo- and enantioselective, with the ligand controlling the stereochemical outcome. chemscene.comresearchgate.net

| Dipolarophile | Catalyst/Method | Heterocyclic Product |

| Alkenes | Base/Lewis Acid | Pyrrolidine (B122466) derivatives |

| Alkynes | Metal catalyst | Dihydropyrrole derivatives |

| Imines | Silver catalyst/Chiral ligand | Imidazolidine derivatives |

Reduction and Hydrogenation Reactions of this compound

The imine functionality of this compound is susceptible to reduction, providing a direct route to the corresponding secondary amine, N-benzylglycine methyl ester. This transformation can be achieved using various reducing agents.

Catalytic hydrogenation is a common and efficient method for the reduction of imines. Using catalysts such as palladium on carbon (Pd/C) or nickel-based catalysts under a hydrogen atmosphere, the C=N double bond can be selectively reduced without affecting the ester group. nih.gov Asymmetric hydrogenation of related N-aryl imino esters using chiral nickel catalysts has been reported to afford chiral α-aryl glycines with high enantioselectivity. nih.gov

Chemical reduction can also be employed. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent capable of reducing imines to amines. mnstate.edumasterorganicchemistry.com However, it is important to note that NaBH₄ does not typically reduce esters under standard conditions, allowing for the selective reduction of the imine in this compound.

| Reducing Agent | Catalyst | Product | Key Features |

| H₂ | Pd/C, Ni | N-Benzylglycine methyl ester | High efficiency, clean reaction |

| H₂ | Chiral Ni catalyst | Chiral N-Aryl glycine derivatives | High enantioselectivity for related systems |

| NaBH₄ | - | N-Benzylglycine methyl ester | Selective for the imine over the ester |

Hydrolysis and Transimination Reactions of this compound

The imine bond in this compound is susceptible to hydrolysis, particularly under acidic or basic conditions, to regenerate the parent amine (glycine methyl ester) and aldehyde (benzaldehyde). This reversibility is a key feature of Schiff base chemistry. The hydrolysis of the ester group can also occur, typically under more forcing conditions, to yield the corresponding carboxylic acid.

Transimination is another characteristic reaction of imines. In the presence of a different amine or aldehyde, an equilibrium can be established, leading to the formation of a new imine. For example, reacting this compound with a different aldehyde can lead to the formation of a new Schiff base derived from glycine methyl ester. Similarly, reaction with a different primary amine can displace the glycine methyl ester moiety.

These reactions are often driven to completion by removing one of the products from the reaction mixture, for example, by precipitation or distillation. The reversibility of imine formation is a valuable tool in dynamic combinatorial chemistry and for the in situ generation of reactive intermediates.

Detailed Mechanistic Investigations and Transition State Analysis of Key Reactions

The reactivity of this compound is fundamentally centered around its ability to form an azomethine ylide intermediate. This ylide is a versatile 1,3-dipole that readily participates in a variety of cycloaddition reactions, providing a powerful tool for the synthesis of nitrogen-containing heterocyclic compounds. Detailed mechanistic investigations, often supported by computational studies such as Density Functional Theory (DFT), have shed light on the intricacies of these transformations, particularly the [3+2] cycloaddition reactions.

The generation of the azomethine ylide from this compound can be achieved through tautomerization, where a proton is abstracted from the α-carbon, or through the reaction with a Lewis acid. Once formed, the azomethine ylide possesses a characteristic bent structure with the negative charge localized on the carbon atom and the positive charge on the nitrogen atom of the C-N-C framework. This electronic distribution dictates its reactivity as a nucleophilic species in cycloaddition reactions.

One of the most extensively studied reactions of the azomethine ylide derived from this compound is its [3+2] cycloaddition with various dipolarophiles, particularly electron-deficient alkenes. These reactions are highly valuable as they lead to the formation of highly substituted pyrrolidine rings, which are core structures in many biologically active compounds and natural products.

Mechanistic studies, including kinetic and computational analyses, have revealed that these [3+2] cycloaddition reactions are typically concerted, proceeding through a single, often asynchronous, transition state. The stereochemical outcome of the reaction is a direct consequence of the geometry of this transition state. The reaction is stereospecific with respect to the dipolarophile; for instance, a cis-alkene will yield a cis-substituted pyrrolidine. This is a key characteristic of concerted pericyclic reactions.

Computational studies using DFT have been instrumental in elucidating the geometries and energies of the transition states involved in these cycloadditions. These studies help in predicting and rationalizing the observed regioselectivity and stereoselectivity. For instance, in the reaction of an unsymmetrical azomethine ylide with an unsymmetrical dipolarophile, two regioisomeric products are possible. The preferred regioisomer is determined by the relative energies of the two possible transition states, which are influenced by both steric and electronic factors. Frontier Molecular Orbital (FMO) theory is often employed to predict the regioselectivity, where the interaction between the Highest Occupied Molecular Orbital (HOMO) of the azomethine ylide and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile is considered.

A plausible mechanism for the regioselectivity in the 1,3-dipolar cycloaddition of an azomethine ylide generated from isatin and benzylamine (B48309) with benzylideneacetone (B49655) suggests that the ylide has two potential nucleophilic carbons. beilstein-journals.org Each of these can add to the electron-deficient β-carbon of the dipolarophile, leading to two different regioisomers. beilstein-journals.org The presence of additives like water can influence the regioselectivity by forming intermolecular hydrogen bonds in the transition state, favoring one geometry over another. beilstein-journals.org

The diastereoselectivity of these reactions is also controlled by the transition state geometry. Endo and exo transition states are possible, leading to different diastereomeric products. The relative stability of these transition states is influenced by steric interactions between the substituents on the azomethine ylide and the dipolarophile.

While specific, detailed transition state analyses for reactions involving this compound are not abundantly available in the public literature, extensive research on closely related N-benzylidene glycine ester systems provides a strong basis for understanding its reactivity. The principles of concerted cycloaddition, the influence of frontier molecular orbitals on regioselectivity, and the role of steric and electronic effects in determining stereoselectivity are all directly applicable.

The following table summarizes the key mechanistic features of the [3+2] cycloaddition reaction of azomethine ylides, which are directly relevant to the reactivity of this compound.

| Mechanistic Aspect | Description | Key Influencing Factors |

| Reaction Type | [3+2] Cycloaddition | Concerted, pericyclic |

| Intermediate | Azomethine Ylide | Generated in situ via tautomerization or Lewis acid catalysis |

| Regioselectivity | Determined by the relative energies of competing transition states | Frontier Molecular Orbital (HOMO-LUMO) interactions, steric effects, electronic effects of substituents |

| Stereospecificity | The stereochemistry of the dipolarophile is retained in the product | Concerted nature of the reaction |

| Diastereoselectivity | Controlled by the relative energies of endo and exo transition states | Steric hindrance, secondary orbital interactions |

It is important to note that while general principles can be applied, the specific energetic barriers and transition state geometries for reactions of this compound would require dedicated computational studies. Such studies would involve mapping the potential energy surface of the reaction, locating the transition state structures, and calculating their relative energies to provide a quantitative understanding of the reaction mechanism.

Applications of Methyl 2 Benzylideneamino Acetate in Asymmetric Synthesis and Complex Molecule Construction

Stereoselective Synthesis of Alpha-Amino Acids and Their Derivatives

The synthesis of enantiomerically pure α-amino acids is of significant interest due to their prevalence in natural products and their importance as components of pharmaceuticals. Methyl 2-(benzylideneamino)acetate is a key precursor for glycine-derived Schiff bases, which are widely used in the asymmetric synthesis of α-amino acids.

A prominent strategy for the synthesis of chiral α-amino acids involves the asymmetric alkylation of enolates derived from glycine (B1666218) Schiff bases, such as those formed from this compound. By employing chiral auxiliaries or phase-transfer catalysts, it is possible to introduce a wide range of alkyl groups with high stereoselectivity.

One established method utilizes chiral nickel(II) complexes formed from Schiff bases and chiral ligands. These complexes create a rigid chiral environment around the α-carbon, directing the approach of electrophiles to one face of the enolate. nih.gov This approach allows for the synthesis of various tailor-made amino acids. nih.gov For instance, the alkylation of a Ni(II) complex of a glycine Schiff base with different alkyl halides can produce a variety of α-substituted amino acids in high yields and enantiomeric excess. nih.gov

Another approach involves the use of chiral auxiliaries, such as pseudoephenamine, to direct the alkylation. nih.gov The alaninamide pivaldimine derived from pseudoephenamine undergoes highly diastereoselective alkylation, which upon hydrolysis yields quaternary α-methyl α-amino acids. nih.gov While this specific example starts from alanine (B10760859), the principle of using a chiral auxiliary attached to an amino acid derivative is a cornerstone of asymmetric synthesis and is applicable to glycine derivatives like this compound.

The table below summarizes representative results for the asymmetric alkylation of glycine Schiff base derivatives for the synthesis of chiral amino acids.

| Electrophile | Chiral Control Method | Product Type | Diastereomeric/Enantiomeric Excess | Reference |

| Alkyl Halides | Chiral Ni(II) Complex | α-Substituted Amino Acids | High | nih.gov |

| Benzyl (B1604629) Bromide | Chiral Phase-Transfer Catalyst | α-Benzyl Phenylalanine | 98% ee | N/A |

| Allyl Bromide | Pseudoephenamine Auxiliary | α-Allyl Alanine | >95% de | nih.gov |

| Methyl Iodide | Metalloenamines of Chiral Alkoxy Amines | (S)-2-methyloctanal | up to 58% ee | uoa.gr |

Diastereoselective transformations of this compound derivatives are also crucial for synthesizing amino acid precursors. These reactions often involve the addition of the glycine enolate to a chiral electrophile or the reaction of the imine with a chiral nucleophile.

For example, Michael additions of the enolate derived from this compound to chiral α,β-unsaturated acceptors can generate adducts with two new stereocenters. The stereochemical outcome of these reactions can often be controlled by the geometry of the enolate and the nature of the chiral auxiliary or catalyst employed.

Furthermore, biocatalytic methods have emerged as powerful tools for the stereoselective synthesis of amino acids. nih.gov Transaminases, for instance, can be used for the dynamic kinetic resolution of β-branched aromatic α-amino acids with high diastereoselectivity and enantioselectivity. nih.gov While not a direct transformation of this compound, this highlights the importance of stereoselective methods in producing complex amino acid structures.

Synthesis of Natural Products and Biologically Active Compounds

The chiral amino acids and their derivatives synthesized from this compound are valuable intermediates in the total synthesis of natural products and other biologically active compounds. Nitrogen-containing compounds are abundant in pharmaceuticals and natural products. nih.gov

A notable example is the synthesis of jomthonic acid A, a soil-derived natural product with antidiabetic and antiatherogenic properties. The synthesis of this molecule could potentially involve intermediates derived from stereoselective amino acid synthesis methodologies. nih.gov

The versatility of the amino acid scaffold allows for further elaboration into more complex structures. The ability to introduce diverse side chains via asymmetric alkylation provides access to a wide array of building blocks for medicinal chemistry programs.

Construction of Nitrogen-Containing Heterocycles Utilizing this compound

Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals and natural products. nih.govopenmedicinalchemistryjournal.comnd.edu this compound can serve as a linchpin in the construction of various heterocyclic scaffolds, including pyrrolidines and piperidines.

The pyrrolidine (B122466) ring is a five-membered nitrogen heterocycle that is a common feature in many biologically active compounds. nih.gov One strategy for the synthesis of substituted pyrrolidines involves the [3+2] cycloaddition of azomethine ylides derived from this compound with various dipolarophiles. Deprotonation of the Schiff base at the α-carbon in the presence of a Lewis acid can generate the azomethine ylide, which then reacts with an alkene to form the pyrrolidine ring.

A related approach involves the reaction of 2-amino-1-benzylideneamino-1H-imidazoles with dimethyl acetylenedicarboxylate (B1228247) (DMAD), which can lead to the formation of pyrrole (B145914) derivatives through a Diels-Alder/retro-Diels-Alder sequence. clockss.org Although this example uses a more complex starting material, it demonstrates the reactivity of the benzylideneamino moiety in forming five-membered heterocycles.

Furthermore, a process for preparing 2-aminomethyl-pyrrolidine starts from 2-pyrrolidone, which is first N-benzylated. google.com This highlights the utility of the benzyl group in synthetic strategies for pyrrolidine derivatives.

| Reaction Type | Reactants | Product Scaffold | Reference |

| [3+2] Cycloaddition | Azomethine ylide from this compound, Alkene | Pyrrolidine | N/A |

| Diels-Alder/Retro-Diels-Alder | 2-amino-1-benzylideneamino-1H-imidazole, DMAD | Pyrrole | clockss.org |

| Multi-step synthesis | 2-pyrrolidone, Benzylating agent | 2-aminomethyl-pyrrolidine | google.com |

The piperidine (B6355638) moiety is another critical scaffold in medicinal chemistry. kcl.ac.uknih.gov The synthesis of substituted piperidines can be achieved through various strategies, some of which can potentially involve intermediates derived from this compound.

For instance, an aza-Michael reaction can be employed to construct the piperidine ring. kcl.ac.uk While direct examples with this compound as the Michael donor were not prominent, its enolate could theoretically add to a suitable α,β-unsaturated aldehyde or ketone, followed by reductive amination or cyclization to form a piperidine derivative.

The synthesis of N-substituted 4-piperidones has been achieved through a one-pot oxidation-cyclization of dienones with primary amines, such as benzylamine (B48309). kcl.ac.uk This demonstrates the utility of benzyl-protected amines in the synthesis of piperidine systems.

The table below outlines general strategies for the synthesis of piperidine derivatives that could conceptually involve precursors related to this compound.

| Synthetic Strategy | Key Transformation | Product Scaffold | Reference |

| Aza-Michael Reaction | Conjugate addition of an amine to an α,β-unsaturated system | Piperidine | kcl.ac.uk |

| Reductive Cyclization | Intramolecular cyclization of an amino dicarbonyl compound | Piperidine | whiterose.ac.uk |

| One-pot Oxidation-Cyclization | Reaction of a dienone with a primary amine | 4-Piperidone | kcl.ac.uk |

Aziridines and Azacyclopropanes

Aziridines, also known as azacyclopropanes, are saturated three-membered rings containing a nitrogen atom. These strained heterocycles are significant synthetic intermediates for the preparation of more complex nitrogen-containing molecules, such as amino alcohols and diamines. This compound is an excellent substrate for the synthesis of functionalized aziridines, primarily through reactions involving the addition of a carbene or carbene equivalent across the imine double bond.

A prominent method for this transformation is the [2+1] cycloaddition reaction with diazo compounds. For instance, the reaction between an imine like this compound and a diazoester, such as ethyl diazoacetate, can be effectively catalyzed by Lewis acids or solid acid catalysts. Research has shown that catalysts like bismuth(III) triflate (Bi(OTf)₃) or clays (B1170129) such as Montmorillonite K-10 can promote this reaction, often with high efficiency and excellent diastereoselectivity, favoring the formation of cis-aziridines. organic-chemistry.org The reaction proceeds via the catalyst-activated decomposition of the diazo compound to generate a carbene, which then adds to the imine C=N bond to form the aziridine (B145994) ring.

| Catalyst | Diazo Reagent | Typical Solvent | Key Outcome | Reference |

| Bismuth(III) triflate (Bi(OTf)₃) | Ethyl diazoacetate | Ionic Liquid ([bmim]PF₆) | High yield, excellent cis-diastereoselectivity | organic-chemistry.org |

| Montmorillonite K-10 | Ethyl diazoacetate | Dichloromethane | Very good yield, exclusive cis-selectivity | organic-chemistry.org |

| Brønsted Acid (e.g., HBF₄) | Diazo Compounds | Dichloromethane | Mild conditions, good yields for cis-aziridines | organic-chemistry.org |

This table presents generalized findings for the synthesis of aziridines from imines and diazo compounds, which is directly applicable to this compound.

Beta-Lactam Antibiotics and Analogues

The β-lactam (azetidin-2-one) ring is a core structural motif in some of the most important classes of antibiotics, including penicillins and cephalosporins. orientjchem.org The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, remains a cornerstone for the construction of the β-lactam framework. orientjchem.org

In this context, this compound serves as the imine component. The ketene partner is typically generated in situ from an acid chloride, such as chloroacetyl chloride or acetoxyacetyl chloride, in the presence of a tertiary amine base like triethylamine. The cycloaddition reaction yields a polysubstituted β-lactam ring. The stereochemical outcome of the reaction (i.e., the formation of cis or trans isomers) can be influenced by the specific substituents on both the imine and the ketene, as well as the reaction conditions. nih.gov This pathway provides a direct route to β-lactam analogues bearing an ester-functionalized side chain, which can be further modified to produce a diverse library of potential therapeutic agents.

| Ketene Precursor | Base | Imine Substrate | Product Class | Reference |

| Chloroacetyl chloride | Triethylamine | This compound | 3-Chloro-azetidin-2-one derivative | orientjchem.org |

| Acetoxyacetyl chloride | Triethylamine | This compound | 3-Acetoxy-azetidin-2-one derivative | nih.gov |

| Methoxyacetyl chloride | Triethylamine | This compound | 3-Methoxy-azetidin-2-one derivative | nih.gov |

This table illustrates the application of the Staudinger reaction using this compound as the imine component to generate various β-lactam structures.

Peptidomimetic and Peptide Derivative Synthesis

Peptidomimetics are compounds designed to mimic the structure and biological function of natural peptides but with improved properties, such as enhanced stability or oral bioavailability. This compound is effectively a protected version of the simplest amino acid, glycine. The benzylidene moiety serves as a protecting group for the nitrogen atom, allowing for selective reactions at the ester functionality.

This compound is a valuable building block for introducing a glycine unit into a growing peptide chain or a peptidomimetic scaffold. beilstein-journals.org For example, the ester can be saponified to the corresponding carboxylic acid. This acid can then be coupled with the free amino group of another amino acid or peptide using standard peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like N-hydroxysuccinimide (NHS) or Oxyma. beilstein-journals.org Alternatively, the imine can be hydrolyzed under mild acidic conditions or reduced to an N-benzyl group, revealing the amine for subsequent acylation. This versatility allows for the strategic incorporation of glycine or N-substituted glycine residues in complex peptide derivatives.

Multicomponent Reactions (MCRs) Incorporating this compound

Multicomponent reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single synthetic operation to form a complex product that incorporates atoms from all starting materials. mdpi.comnih.gov These reactions are prized for their atom economy, efficiency, and ability to rapidly generate molecular diversity. Imines are frequent participants in MCRs, and this compound is well-suited for this role.

A notable example is the three-component reaction involving an imine, a diazo compound, and a nucleophile. For instance, rhodium-catalyzed reactions of this compound, ethyl diazoacetate, and an alcohol can lead to the formation of complex α,β-diamino acid derivatives. mdpi.com In such a process, the catalyst activates the diazo compound to form a metal carbene, which then reacts with the imine. The resulting intermediate is subsequently trapped by the alcohol nucleophile, all in one pot. This strategy allows for the efficient and stereocontrolled construction of densely functionalized amino acid scaffolds, which are of significant interest in medicinal chemistry and materials science.

| Component 1 (Imine) | Component 2 | Component 3 (Nucleophile) | Catalyst | Product Class | Reference |

| This compound | Ethyl diazoacetate | Alcohol (e.g., Methanol) | Rhodium(II) acetate (B1210297) | α-Alkoxy-β-amino ester | mdpi.com |

| This compound | Diazo malonate | Water | Copper(I) iodide | α-Hydroxy-β-amino diester | mdpi.com |

| This compound | Ethyl diazoacetate | Aniline | Rhodium(II) acetate | α,β-Diamino ester derivative | mdpi.com |

This table outlines representative MCRs where this compound functions as the key imine component to generate complex molecular structures.

Catalytic Systems for Transformations Involving Methyl 2 Benzylideneamino Acetate

Metal-Catalyzed Reactions with Methyl 2-(benzylideneamino)acetate as Substrate

The electrophilic nature of the imine carbon and the coordinating ability of the nitrogen atom in this compound make it an excellent substrate for a variety of metal-catalyzed reactions. These transformations often lead to the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a diverse range of molecular architectures.

Transition Metal Catalysis (e.g., Copper, Palladium, Rhodium, Iridium)

Transition metals have proven to be powerful catalysts for activating this compound towards nucleophilic attack and other transformations. Their ability to coordinate with the imine functionality, coupled with their diverse reactivity profiles, has enabled the development of numerous synthetic methodologies.

Copper-based catalysts, for instance, have been utilized in reactions involving this compound. cnr.it The coordination of the copper center to the imine nitrogen can enhance its electrophilicity, facilitating the addition of various nucleophiles. For example, in the presence of a copper catalyst, the conjugate addition of organometallic reagents to α,β-unsaturated imines derived from this compound can be achieved.

Palladium catalysis has also found application in the chemistry of this substrate. Palladium's well-established ability to catalyze cross-coupling reactions can be harnessed to functionalize the aromatic ring of the benzylidene moiety. Furthermore, palladium catalysts are effective in allylic substitution reactions where this compound can act as a nucleophile.

Rhodium and iridium catalysts are renowned for their utility in asymmetric hydrogenation reactions. While specific examples with this compound are less commonly reported, the general principle of asymmetric reduction of the C=N bond to furnish chiral amines is a well-established strategy in organic synthesis. The development of chiral ligands for these metals is crucial for achieving high enantioselectivity in such transformations.

Lewis Acid Catalysis and Its Role in Imine Activation

Lewis acid catalysis is a fundamental strategy for activating imines, including this compound, towards nucleophilic attack. wikipedia.org A Lewis acid coordinates to the lone pair of electrons on the imine nitrogen, which increases the electrophilicity of the imine carbon, making it more susceptible to reaction with a nucleophile. wikipedia.org This activation is a key principle in a multitude of organic reactions. wikipedia.org

A wide range of Lewis acids, from simple metal halides like zinc chloride (ZnCl₂) and titanium tetrachloride (TiCl₄) to more complex, chiral metal-ligand complexes, can be employed. wikipedia.orgresearchgate.net The choice of Lewis acid can significantly influence the reaction's outcome, affecting not only the reaction rate but also the stereoselectivity. wikipedia.org For instance, the use of chiral Lewis acids can enable the enantioselective addition of nucleophiles to the prochiral imine of this compound, leading to the formation of enantioenriched α-amino acid derivatives. rsc.org

The mechanism of Lewis acid activation involves the formation of a complex between the Lewis acid and the imine. This complexation polarizes the C=N bond, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the imine and facilitating attack by a nucleophile. wikipedia.org The effectiveness of the Lewis acid is often related to its strength and the nature of the solvent and other reaction conditions.

Table 1: Examples of Lewis Acids Used in Imine Activation

| Lewis Acid Catalyst | Metal Center | Typical Application |

| Zinc Chloride (ZnCl₂) | Zinc | Cyanation of imines |

| Titanium Tetrachloride (TiCl₄) | Titanium | Aldol-type reactions |

| Scandium Triflate (Sc(OTf)₃) | Scandium | Friedel-Crafts reactions |

| Copper(II) Box | Copper | Asymmetric additions |

Organocatalysis in this compound Chemistry

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful and environmentally benign alternative to metal-based catalysis. beilstein-journals.org In the context of this compound chemistry, organocatalysts have enabled a variety of asymmetric transformations, providing access to chiral amino acid derivatives with high enantioselectivity.

Proline and Other Amino Acid Derived Organocatalysts

L-proline and its derivatives are among the most widely used and versatile organocatalysts. nih.govwikipedia.orgtcichemicals.com They can activate substrates through the formation of enamine or iminium ion intermediates. In reactions involving this compound, proline can catalyze aldol-type and Mannich-type reactions. nih.govlibretexts.org

For example, in a Mannich-type reaction, proline can react with a ketone or aldehyde to form an enamine. This enamine can then add to the imine of this compound in a stereocontrolled manner. The resulting product, after hydrolysis, yields a β-amino carbonyl compound. libretexts.org The stereochemical outcome of these reactions is often rationalized by the formation of a well-organized transition state involving the proline catalyst, the enamine, and the imine substrate. nih.gov

Table 2: Proline-Catalyzed Reactions with Imines

| Reaction Type | Role of Proline | Product Type |

| Mannich Reaction | Forms enamine intermediate | β-Amino carbonyl compounds |

| Aldol (B89426) Reaction | Catalyzes addition to aldehydes | β-Hydroxy amino compounds |

Chiral Phosphoric Acids and Related Brønsted Acid Catalysts

Chiral phosphoric acids (CPAs) are a class of highly effective Brønsted acid organocatalysts that have been successfully applied in a wide range of asymmetric transformations. uiowa.edursc.org These catalysts possess a chiral backbone, typically derived from BINOL (1,1'-bi-2-naphthol) or similar structures, and a protic phosphate (B84403) group. researchgate.net

In the context of reactions with this compound, CPAs can act as chiral proton donors. They activate the imine by protonating the nitrogen atom, forming a chiral ion pair with the resulting iminium ion. This intimate ion pairing environment allows for highly effective stereochemical control during the subsequent addition of a nucleophile. uiowa.edu For instance, the asymmetric addition of thiols, dialkyl phosphites, and other nucleophiles to N-acyl imines, a class of compounds structurally related to this compound, has been achieved with high enantioselectivity using CPA catalysis. nih.gov The acidity and steric bulk of the CPA can be fine-tuned to optimize both reactivity and stereoselectivity. organic-chemistry.org

N-Heterocyclic Carbene (NHC) Catalysis

N-Heterocyclic carbenes (NHCs) are a class of stable carbene species that have gained prominence as powerful organocatalysts. nih.gov Their reactivity is characterized by their ability to act as strong nucleophiles and to generate acyl anion equivalents. rsc.org While imidazolium (B1220033) and imidazolinylidene-based NHCs have been extensively studied, thiazol-2-ylidenes have also emerged as versatile ligands in transition-metal catalysis. researchgate.net

In the context of this compound, NHCs can catalyze a variety of transformations. One notable application is in the homoenolate reaction. Here, the NHC adds to an α,β-unsaturated aldehyde to form a Breslow intermediate, which then acts as a nucleophilic homoenolate equivalent. This intermediate can then add to the imine of this compound, leading to the formation of γ-amino acid derivatives after a series of steps. The chiral environment provided by a chiral NHC allows for the asymmetric synthesis of these valuable products.

Biocatalysis and Enzymatic Transformations of this compound

Biocatalysis offers a green and highly selective alternative for chemical transformations. In the context of imines, including this compound, enzymes provide pathways for asymmetric synthesis and modification under mild conditions. Key enzyme families involved in imine metabolism are Imine Reductases (IREDs), Reductive Aminases (RedAms), and various oxidases.

Imine Reductases (IREDs) and Reductive Aminases (RedAms) are NADPH-dependent oxidoreductases that catalyze the reduction of C=N bonds. acs.org They are of significant interest for the synthesis of chiral amines from prochiral imines. acs.org IREDs facilitate the enantioselective reduction of pre-formed imines, while RedAms can catalyze both the initial imine formation from a carbonyl compound and an amine, followed by its reduction. acs.org These enzymes could be applied to this compound to produce chiral methyl 2-(benzylamino)acetate derivatives. The stereochemical outcome is dictated by the enzyme's active site architecture. acs.org

In the oxidative direction, amine oxidases can be employed. For instance, engineered D-amino acid oxidase (DAO) variants have been used to synthesize imines through the oxidation of primary amines. mdpi.comacs.org While typically used for synthesis, the reverse reaction, or the hydrolysis of imines, is also a critical biological process. Reactive imine intermediates formed during enzymatic processes can be hydrolyzed, often catalyzed by specific enzymes like those in the RidA family, to prevent accumulation of potentially reactive metabolites. nih.gov

The application of these enzymatic systems often involves whole-cell biocatalysts or isolated enzymes. The choice of system depends on factors like cofactor regeneration, enzyme stability, and substrate/product inhibition. For this compound, a key transformation would be its asymmetric reduction to the corresponding secondary amine, a valuable building block in pharmaceutical synthesis.

Table 1: Enzymatic Systems for Imine Transformations

| Enzyme Class | Cofactor | Typical Reaction | Relevance to this compound |

| Imine Reductases (IREDs) | NAD(P)H | Asymmetric reduction of pre-formed imines to chiral amines. acs.org | Stereoselective synthesis of (R)- or (S)-methyl 2-(benzylamino)acetate. |

| Reductive Aminases (RedAms) | NAD(P)H | Reductive amination of ketones/aldehydes with amines. acs.org | Could be used in the synthesis of the target imine or its reduction. |

| D-Amino Acid Oxidase (DAO) Variants | FAD | Oxidation of primary/secondary amines to imines. mdpi.comacs.org | Primarily for synthesis of imines, not transformation of a pre-formed one. |

| Monoamine Oxidase (MAO) | FAD | Oxidation of amines to imines, often for deracemization. mdpi.com | Potential for kinetic resolution of racemic amine products. |

Heterogeneous Catalysis and Supported Catalytic Systems for this compound

Heterogeneous catalysts are crucial for industrial-scale synthesis due to their ease of separation and recyclability. For the transformation of this compound, the most relevant reaction is the hydrogenation of the imine C=N bond to yield methyl 2-(benzylamino)acetate.

Various metallic systems have been developed for imine hydrogenation. Knölker-type iron complexes, for example, have been studied for the reductive amination of imines under hydrogen pressure. acs.org Computational and experimental studies show that the catalytic activity of these iron complexes can be enhanced by attaching electron-withdrawing groups to the cyclopentadienone ligand. acs.org Another approach involves the use of simple, earth-abundant metal catalysts like alkylaluminums. Di-iso-butylaluminum hydride (DIBAL) and tri-iso-butylaluminum (TIBAL) have been demonstrated as effective catalysts for hydrogenating a range of imines at elevated temperature and pressure, proceeding through a hydroalumination/hydrogenolysis mechanism. rsc.org

Supported bimetallic nanoparticles also show high efficacy. For instance, Au-Pd bimetallic catalysts supported on alumina (B75360) (Al2O3) have been synthesized and used for selective hydrogenation reactions. researchgate.net The ratio of the metals can be tuned to optimize catalytic activity and selectivity. researchgate.net Frustrated Lewis Pairs (FLPs), typically homogeneous, have also inspired the development of heterogeneous systems. Hexacoordinated tin complexes with Schiff base ligands have been shown to catalyze imine hydrogenation by activating molecular hydrogen. rsc.org The catalyst [Sn(Salen)Cl2] proved to be the most efficient in one study, hydrogenating various imines in high yields. rsc.org

These systems offer robust alternatives to precious metal catalysts, with a focus on using more abundant elements like iron and aluminum. acs.orgnih.gov The choice of catalyst depends on the desired reaction conditions (temperature, pressure) and tolerance to other functional groups in the substrate, such as the ester group in this compound.

Table 2: Heterogeneous Catalytic Systems for Imine Hydrogenation

| Catalytic System | Support/Ligand | Typical Substrates | Key Features |

| Knölker-type Iron Complexes | Cyclopentadienone Ligands | Aromatic and Aliphatic Imines | Activity tunable with electronic properties of ligands. acs.org |

| Alkylaluminums (DIBAL, TIBAL) | None (Homogeneous, but relevant) | Various Imines | Earth-abundant metal catalyst; operates at high temperature/pressure. rsc.org |

| Au-Pd Bimetallic Nanoparticles | Alumina (Al2O3) | Unsaturated Bonds | Activity influenced by the metal ratio. researchgate.net |

| Hexacoordinated Tin Complexes | Schiff Base Ligands (e.g., Salen) | Aromatic Imines | Main-group element catalyst acting as a Frustrated Lewis Pair. rsc.org |

| Amine(imine)diphosphine Iron Complexes | P-NH-N-P Ligands | Ketones and Imines | Earth-abundant metal catalyst for asymmetric transfer hydrogenation. nih.gov |

Photocatalysis and Electrochemical Methods for Imine Functionalization

Photocatalysis and electrochemistry provide modern, sustainable avenues for chemical synthesis by using light or electricity to drive reactions. These methods offer mild reaction conditions and unique reactivity pathways for the functionalization of imines like this compound.

Photocatalysis

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis. mdpi.com For imines, this approach can generate versatile radical intermediates. mdpi.com The process can follow two main pathways: single-electron reduction of the imine to form a radical anion, or radical addition to the imine C=N bond. mdpi.com The single-electron reduction pathway is particularly interesting as it transforms the electrophilic imine into a nucleophilic α-amino radical, enabling couplings with various reaction partners. mdpi.com

Another significant photocatalytic transformation is transfer hydrogenation. Cadmium Selenide/Cadmium Sulfide (CdSe/CdS) core/shell quantum dots have been used as stable and highly active photocatalysts for the transfer hydrogenation of imines to amines, using thiophenol as a hydrogen atom donor. acs.org This method avoids precious metals and can be performed as a one-pot reaction directly from an aldehyde and amine. acs.org Photocatalytic oxidative deamination of imines to aldehydes has also been demonstrated using nitrogen-doped potassium titanium niobate (N-KTi3NbO9) under purple light, showcasing the versatility of photocatalytic methods. rsc.org

Table 3: Photocatalytic Transformations of Imines

| Method | Catalyst/System | Transformation | Mechanism |

| Visible-Light Photoredox Catalysis | Organic Dyes, Metal Complexes | α-Functionalization | Single-electron reduction to an α-amino radical intermediate. mdpi.com |

| Transfer Hydrogenation | CdSe/CdS Quantum Dots | Reduction to Amine | Proton-coupled electron transfer (PCET) followed by hydrogen atom transfer. acs.org |

| Oxidative Deamination | N-doped KTi3NbO9 | Conversion to Aldehyde | Photocatalytic oxidation under purple light. rsc.org |

| Photoalkylation | Ketone (Energy Transfer) | C-H addition across N-H imines | Hydrogen-atom transfer to an imine triplet excited state. acs.org |

Electrochemical Methods

Electrochemistry offers an alternative approach to generate reactive intermediates from imines without the need for chemical oxidants or reductants. acs.org The electrochemical reduction of imines to the corresponding amines is a common transformation. This can be achieved with high faradaic efficiency using a carbon paper cathode and water as the hydrogen source, representing a sustainable and atom-economic strategy. rsc.org

Beyond simple reduction, electrochemical methods enable other functionalizations. For instance, the electrochemical allylation of simple imines has been successfully mediated by nanoscale zinc architectures in aqueous solution. nih.gov Electrosynthesis can also be used to construct more complex heterocyclic structures. In one example, an electrochemical tandem [4+1] sp3 C-H double amination was developed to synthesize functionalized imidazo[1,5-a]pyridines from pyridine (B92270) ethylamines and acetophenones, where an imine is a likely intermediate. nih.gov These methods highlight the power of electrochemistry to drive unique and useful transformations of the imine functional group. acs.orgacs.org

Table 4: Electrochemical Transformations Involving Imines

| Method | Electrode/Mediator | Transformation | Key Features |

| Imine Reduction | Carbon Paper Cathode | Reduction to Amine | Uses water as a hydrogen source; high faradaic efficiency. rsc.org |

| Allylation | Nanoscale Zinc | Addition of Allyl Group | Performed in aqueous solution. nih.gov |

| Tandem Annulation | Graphite Rod Anode, NH4I Mediator | Synthesis of Heterocycles | Involves C-H amination where an imine is an intermediate. nih.gov |

| Dehydrogenative Coupling | Graphite Electrodes | Synthesis of Carbazoles | Involves formation of amidyl radicals from N-protected precursors. nih.gov |

Advanced Spectroscopic and Structural Elucidations of Methyl 2 Benzylideneamino Acetate and Its Reaction Intermediates

Conformational Analysis Through Advanced Nuclear Magnetic Resonance (NMR) Techniques

The conformational landscape of Methyl 2-(benzylideneamino)acetate, a Schiff base, is influenced by the rotational freedom around several single bonds. Advanced Nuclear Magnetic Resonance (NMR) techniques are pivotal in elucidating the preferred conformations in solution. High-resolution ¹H and ¹³C NMR spectroscopy provide initial insights into the molecular structure. For instance, the chemical shifts of the protons and carbons in the benzylidene and acetate (B1210297) moieties are sensitive to their electronic and steric environments. researchgate.net

Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to probe through-space interactions between protons. The presence or absence of NOE cross-peaks between specific protons, such as those of the benzylidene ring and the methylene (B1212753) group of the acetate moiety, can provide crucial information about the relative orientation of these groups and the dominant conformation around the C-N single bond. nih.gov In cases of conformational exchange on the NMR timescale, line shape analysis and exchange spectroscopy (EXSY) can be utilized to determine the rates of interconversion between different conformers. copernicus.org The study of analogous systems, such as other Schiff bases and amino acid derivatives, provides a framework for interpreting the NMR data and understanding the conformational preferences of this compound. nih.govmdpi.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound Moieties

| Moiety | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Benzylidene | Aromatic C-H | 7.2 - 7.9 | 125 - 135 |

| Imine C-H | 8.0 - 8.5 | 160 - 165 | |

| Acetate | Methylene (CH₂) | 4.1 - 4.5 | 50 - 55 |

| Methyl (CH₃) | 3.6 - 3.9 | 51 - 53 | |

| Carbonyl (C=O) | - | 170 - 175 |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Vibrational Spectroscopy (IR, Raman) for Understanding Bonding and Tautomerism